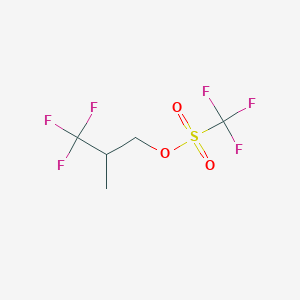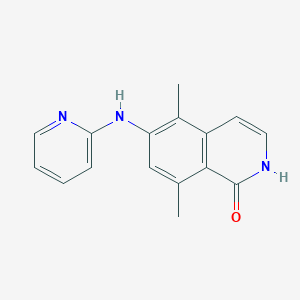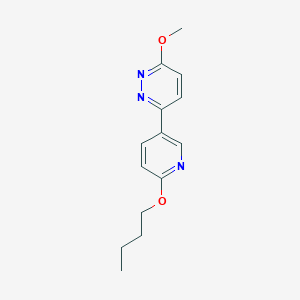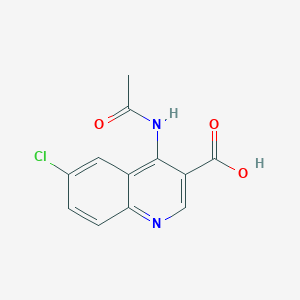![molecular formula C11H12BrN3 B11854618 2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine](/img/structure/B11854618.png)
2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine is a heterocyclic compound that belongs to the class of pyridoindoles This compound is characterized by the presence of a bromine atom at the 2-position and an amine group at the 6-position of the tetrahydro-5H-pyrido[2,3-b]indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine typically involves multiple steps. One common method involves the bromination of a precursor compound, followed by cyclization and amination reactions. For example, the bromination of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting bromo compound is then subjected to amination using reagents such as ammonia or primary amines .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, N-bromosuccinimide, ammonia, primary amines, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted pyridoindoles, oxidized or reduced derivatives, and cyclized compounds with enhanced stability and biological activity .
Scientific Research Applications
2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine include other brominated pyridoindoles and related heterocyclic compounds such as:
- 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine
- 2-fluoro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine
- 2-iodo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine |
InChI |
InChI=1S/C11H12BrN3/c12-10-4-2-7-8-5-6(13)1-3-9(8)14-11(7)15-10/h2,4,6H,1,3,5,13H2,(H,14,15) |
InChI Key |
FTRDQXBGBGDIEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C3=C(N2)N=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11854561.png)

![9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854585.png)




![1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-](/img/structure/B11854613.png)

